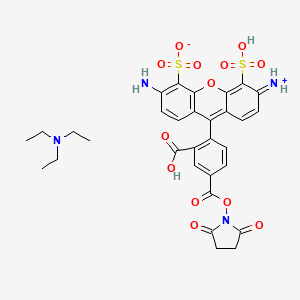![molecular formula C21H19N3O5 B12377089 N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridine ring, a phenoxymethyl group, and a hydroxycarbamoyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
準備方法
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands.
化学反応の分析
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxycarbamoyl or phenoxymethyl groups.
科学的研究の応用
In medicinal chemistry, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is significant for its potential antitumor activities . It has demonstrated antiproliferative effects against various human cancer cell lines, particularly HepG2 cells, and has shown selective HDAC1/6 inhibitory effects in vitro . Additionally, it has been investigated for its potential to induce apoptosis, cell cycle arrest, and inhibit metastasis in cancer cells . Beyond its medicinal applications, this compound may also have uses in chemical biology and industrial chemistry, where its unique chemical properties can be leveraged for various applications.
作用機序
The mechanism of action of N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide involves its role as an HDAC inhibitor. By inhibiting HDAC1/6, it increases the acetylation of histone proteins, which can lead to changes in gene expression and induce apoptosis in cancer cells . This compound also interacts with DNA, further contributing to its antiproliferative effects . The molecular targets and pathways involved include the inhibition of CDK1 and cyclin B, which are crucial for cell cycle progression .
類似化合物との比較
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide can be compared to other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and trichostatin A. While these compounds also inhibit HDAC activity, this compound has shown greater selectivity for HDAC1/6 and has demonstrated more potent antiproliferative effects in certain cancer cell lines . Similar compounds include other pyridine-based HDAC inhibitors and indole derivatives, which have been studied for their enzyme inhibitory properties .
特性
分子式 |
C21H19N3O5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-28-19-11-10-14(12-17(19)20(25)24-27)23-21(26)18-9-5-6-15(22-18)13-29-16-7-3-2-4-8-16/h2-12,27H,13H2,1H3,(H,23,26)(H,24,25) |
InChIキー |
PDVUDIVBEVJJEB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=N2)COC3=CC=CC=C3)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
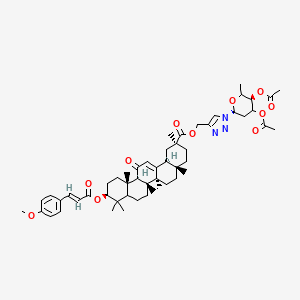
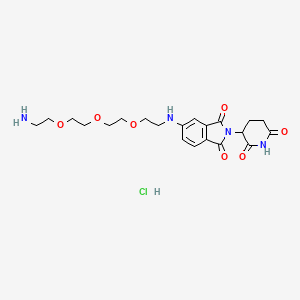
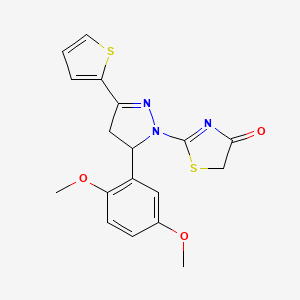

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
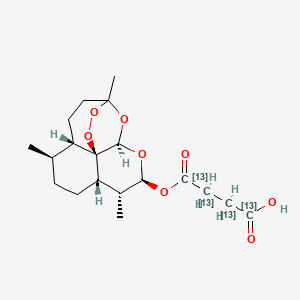
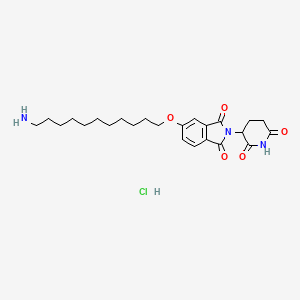
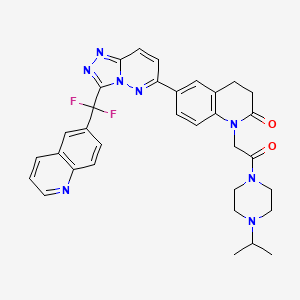
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
